N-Methoxy-3-(4-methoxyphenyl)-N-methylprop-2-enamide
Overview
Description
N-Methoxy-3-(4-methoxyphenyl)-N-methylprop-2-enamide is an organic compound with a complex structure that includes both methoxy and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-3-(4-methoxyphenyl)-N-methylprop-2-enamide typically involves the reaction of (E)-3-(4-methoxyphenyl)acryloyl chloride with N,O-dimethylhydroxylamine hydrochloride (DMHA) in the presence of a base such as potassium carbonate. The reaction is carried out in a biphasic system of 2-methyltetrahydrofuran (2-MeTHF) and water at low temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Methoxy-3-(4-methoxyphenyl)-N-methylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hypervalent iodine compounds.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions, particularly at the methoxy and phenyl groups.
Common Reagents and Conditions
Oxidation: Hypervalent iodine reagents in the presence of dioxygen.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Methoxy-3-(4-methoxyphenyl)-N-methylprop-2-enamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Methoxy-3-(4-methoxyphenyl)-N-methylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and phenyl groups play a crucial role in its binding affinity and specificity. The compound may act by inhibiting or activating certain pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-Methoxy-N-methylacrylamide
- N-Methoxy-3-(4-methoxyphenyl)acrylamide
- N-Methoxy-3-(4-methoxyphenyl)-N-methylpropanamide
Uniqueness
N-Methoxy-3-(4-methoxyphenyl)-N-methylprop-2-enamide is unique due to its specific structural features, such as the presence of both methoxy and phenyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-methoxy-3-(4-methoxyphenyl)-N-methylprop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-13(16-3)12(14)9-6-10-4-7-11(15-2)8-5-10/h4-9H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYSPHJSCYDDPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C=CC1=CC=C(C=C1)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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